molecular formula C16H11BrN2O2 B2562341 (2Z)-2-[(2-bromophenyl)imino]-2H-chromene-3-carboxamide CAS No. 448905-40-6

(2Z)-2-[(2-bromophenyl)imino]-2H-chromene-3-carboxamide

Cat. No. B2562341
CAS RN: 448905-40-6
M. Wt: 343.18
InChI Key: VKADEYJXIPPNFN-MNDPQUGUSA-N
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Description

Chemical Reactions Analysis

Chromenes are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and oxidation/reduction reactions . The presence of the bromophenyl, imino, and carboxamide groups could potentially influence the reactivity of the chromene ring and direct certain reactions to occur at specific positions on the ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromophenyl, imino, and carboxamide groups could potentially affect properties such as solubility, melting point, boiling point, and stability .

Mechanism of Action

The mechanism of action of this compound is not known, as it would depend on its intended use or biological activity. Chromenes are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use. Proper handling and disposal procedures should be followed to minimize potential risks .

properties

IUPAC Name

2-(2-bromophenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2/c17-12-6-2-3-7-13(12)19-16-11(15(18)20)9-10-5-1-4-8-14(10)21-16/h1-9H,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKADEYJXIPPNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3Br)O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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